
1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine
説明
Synthesis Analysis
The synthesis of related compounds, such as 1-(3-Chlorophenyl)piperazine, involves reactions with various substrates. For instance, one method involves the reaction of diethanolamine with m-chloroaniline . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .科学的研究の応用
Solvolysis Studies
- Research on 2,2,2-trifluoro-1-(3-chlorophenyl)-1-(substituted phenyl)ethyl tosylates or bromides offers insights into solvolysis rates, demonstrating the impact of substituents and the geometric configuration of the molecules in solvolysis reactions. This research is fundamental for understanding chemical reaction mechanisms and kinetics (Fujio et al., 1997).
Asymmetric Syntheses
- The compound has been utilized in asymmetric syntheses of 1-aryl-2,2,2-trifluoroethylamines, highlighting its role in producing chiral amines. These findings are significant in the development of enantiomerically pure substances, important in pharmaceuticals and material science (Truong et al., 2007).
Building Block for Synthesis
- The compound serves as a building block in synthetic chemistry, particularly in the synthesis of N-acyl-2,2,2-trifluoroethylamines and related derivatives. Such applications are crucial in medicinal chemistry and the creation of novel compounds (Tanaka et al., 1993).
Polymer Synthesis
- 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine derivatives have been used in the synthesis of novel fluorinated polyimides. These materials exhibit good solubility and thermal stability, making them suitable for high-performance applications in electronics and aerospace (Yin et al., 2005).
Fluorescence Microscopy
- Derivatives of the compound have been explored in fluorescence microscopy for targeting biological entities like mitochondria. This research contributes to biomedical imaging and diagnostics (Amoroso et al., 2008).
Electron-Capture Detection
- The compound's derivatives are used in electron-capture detection techniques for environmental analytical chemistry, showcasing its application in detecting and analyzing pollutants and other environmental contaminants (Ford et al., 2007).
Aromatic Substitution Studies
- Research involving the aromatic substitution of this compound derivatives provides insights into reaction mechanisms and potential applications in organic synthesis (Mejía & Togni, 2012).
Crystal Structure Analysis
- The study of this compound derivatives contributes to our understanding of crystal structures and their properties, which is vital in materials science and molecular engineering (Delacy & Kennard, 1972).
Drug Discovery Research
- While focusing on non-drug aspects, it's worth noting that related compounds have been investigated in drug discovery, particularly in identifying new nonpeptide agonists for specific receptors. This underscores the compound's potential utility in medicinal chemistry (Croston et al., 2002).
作用機序
Target of Action
The primary target of 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine is the 5-hydroxytryptamine receptor 2C (5-HT2C receptor) . This receptor plays a crucial role in the central nervous system, influencing mood, anxiety, feeding, and reproductive behavior.
Mode of Action
This compound interacts with its target, the 5-HT2C receptor, as an agonist . This means it binds to the receptor and activates it, triggering a response. The activation of the 5-HT2C receptor can lead to various physiological changes, depending on the specific neuronal circuitry involved .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver and excreted in the urine .
Result of Action
The activation of the 5-HT2C receptor by this compound can lead to various molecular and cellular effects. For instance, it can influence neurotransmission and neuronal activity, potentially affecting behaviors such as mood and anxiety .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs or substances, the physiological state of the individual, and genetic factors that may affect the compound’s metabolism .
生化学分析
Biochemical Properties
1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serotonin receptors, particularly the 5-HT2C receptor, where it acts as an agonist . This interaction is crucial as it can influence neurotransmitter release and signal transduction pathways. Additionally, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to induce hypophagia in food-deprived and freely feeding rats by affecting neurotransmitter receptor binding sites in the brain . This compound also impacts gene expression by altering the transcriptional activity of genes involved in metabolic and signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to serotonin receptors, particularly the 5-HT2C receptor, and mimics the effects of serotonin by stimulating the physiological activity at these receptors . This binding interaction leads to changes in neurotransmitter release and signal transduction. Additionally, this compound can inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular metabolism .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can affect its efficacy and potency. In in vitro studies, it has been observed that the compound remains stable under specific conditions, but its activity may decrease over prolonged exposure . In in vivo studies, long-term exposure to this compound has shown to impact cellular function and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exert beneficial effects, such as reducing anxiety-like behavior in rats . At higher doses, it can induce toxic or adverse effects, including changes in neurotransmitter levels and receptor activity . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation. For instance, it is metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity . The distribution of this compound within tissues can also affect its overall efficacy and potency .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It has been observed to localize in the cytoplasm and interact with various organelles, including the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The subcellular localization of this compound is crucial for its role in cellular processes and biochemical reactions .
特性
IUPAC Name |
1-(3-chlorophenyl)-2,2,2-trifluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKRJAXYSCHDKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670314 | |
| Record name | 1-(3-Chlorophenyl)-2,2,2-trifluoroethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886368-66-7 | |
| Record name | 3-Chloro-α-(trifluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886368-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)-2,2,2-trifluoroethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


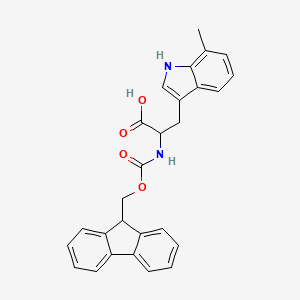

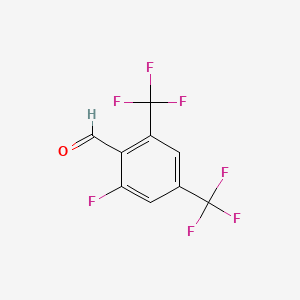

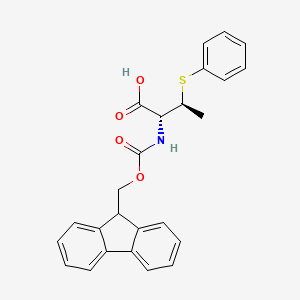
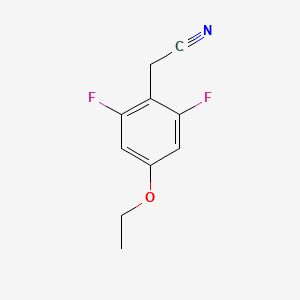

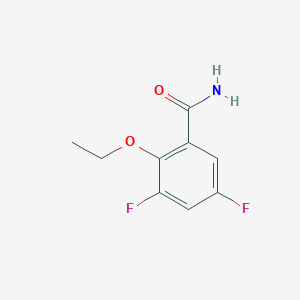
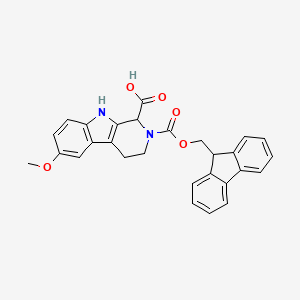
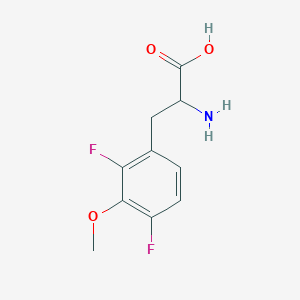

![3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390444.png)


